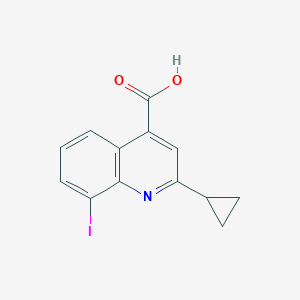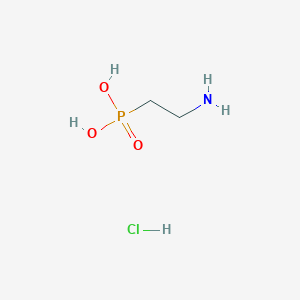![molecular formula C11H17NO4S B13710554 (1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13710554.png)
(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[221]heptan-2-one is a complex organic compound with a unique structure that includes a bicyclic heptane ring, an oxaziridine group, and a sulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the bicyclic heptane ring through a Diels-Alder reaction, followed by the introduction of the oxaziridine and sulfonylmethyl groups through subsequent reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The oxaziridine group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The sulfonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxaziridine group may yield sulfonyl oxaziridines, while reduction may produce sulfonyl amines.
Scientific Research Applications
(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxaziridine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The sulfonylmethyl group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic heptane derivatives and oxaziridine-containing molecules. Examples are:
- Bicyclo[2.2.1]heptan-2-one derivatives
- Oxaziridine sulfonyl compounds
Uniqueness
What sets (1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one apart is its combination of a bicyclic heptane ring with an oxaziridine and sulfonylmethyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NO4S |
|---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H17NO4S/c1-10(2)8-3-4-11(10,9(13)5-8)6-17(14,15)12-7-16-12/h8H,3-7H2,1-2H3/t8?,11-,12?/m1/s1 |
InChI Key |
RKJOKGHHDGMFPD-BYIYDRLASA-N |
Isomeric SMILES |
CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)N3CO3)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)








![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)


